4-({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL
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Overview
Description
4,4’-({4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of bis(pyrazolyl)methanes.
Preparation Methods
The synthesis of 4,4’-({4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method is the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes in the presence of a catalyst such as sodium acetate or 1,3-disulfonic acid imidazolium tetrachloroaluminate ([Dsim]AlCl4). This reaction is carried out at room temperature and yields the desired product in high to excellent yields .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
4,4’-({4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antioxidant and has been evaluated for its radical scavenging activity.
Medicine: Some derivatives of this compound have demonstrated cytotoxic properties against various cancer cell lines, making it a candidate for anticancer drug development
Mechanism of Action
The mechanism of action of this compound involves its interaction with cellular proteins and enzymes. It has been observed to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells. The molecular targets include various proteins involved in the apoptotic pathway, such as Bax, Bcl-2, cleaved caspase-3, and PARP-1 .
Comparison with Similar Compounds
Similar compounds to 4,4’-({4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) include other bis(pyrazolyl)methanes and pyrazole derivatives. These compounds also exhibit a wide range of biological activities, such as anti-inflammatory, antifungal, and antibacterial properties.
Properties
Molecular Formula |
C36H33ClN4O4 |
---|---|
Molecular Weight |
621.1g/mol |
IUPAC Name |
4-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C36H33ClN4O4/c1-4-44-31-21-26(17-20-30(31)45-22-25-15-18-27(37)19-16-25)34(32-23(2)38-40(35(32)42)28-11-7-5-8-12-28)33-24(3)39-41(36(33)43)29-13-9-6-10-14-29/h5-21,34,38-39H,4,22H2,1-3H3 |
InChI Key |
FUPODRWNLJILNP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)OCC6=CC=C(C=C6)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)OCC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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